5-Bromo-2-(2-methylphenyl)pyridine
Overview
Description
5-Bromo-2-(2-methylphenyl)pyridine is an organic compound with the molecular formula C12H10BrN and a molecular weight of 248.12 g/mol. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a bromine atom and a 2-methylphenyl group attached to the pyridine ring makes this compound unique and valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s suggested that the compound might influence the process of cell proliferation, specifically involved in hypocotyl dedifferentiation .
Mode of Action
It’s known that the compound can have negative effects on shoot and root redifferentiation over a broad range of concentrations .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(2-methylphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent for the synthesis of complex organic molecules, such as 5,5′-dimethyl-2,2′-bipyridine and 5-methyl-2,2′:6′,2″-terpyridine . These interactions often involve nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. The compound’s ability to participate in such reactions makes it valuable in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which are crucial in regulating cellular responses to stress and inflammation . By interacting with these kinases, this compound can alter gene expression patterns and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its laboratory use. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, it can cause adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . Understanding these pathways is crucial for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the mechanisms underlying its localization is important for elucidating its mode of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methylphenyl)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridine with an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(2-methylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: This compound is similar in structure but lacks the 2-methylphenyl group, making it less complex and potentially less versatile.
2-Bromo-5-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.
5-Bromo-2-fluoropyridine: This compound has a fluorine atom instead of a 2-methylphenyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness
5-Bromo-2-(2-methylphenyl)pyridine is unique due to the presence of both a bromine atom and a 2-methylphenyl group on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYDTWSRQURVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50520268 | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88345-94-2 | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88345-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50520268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(2-methylphenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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